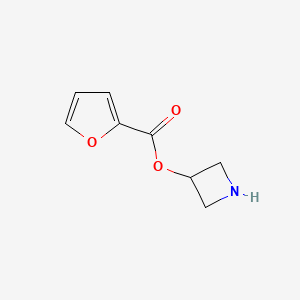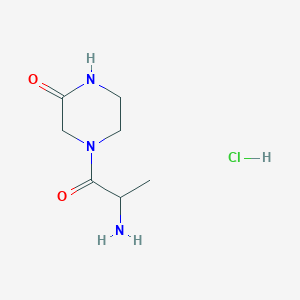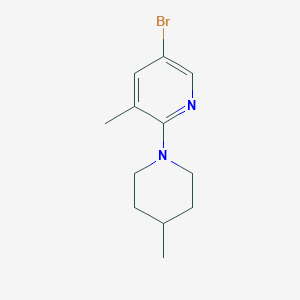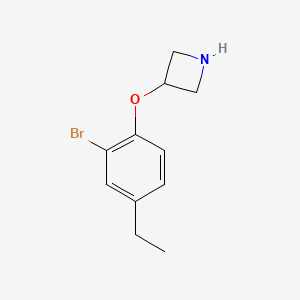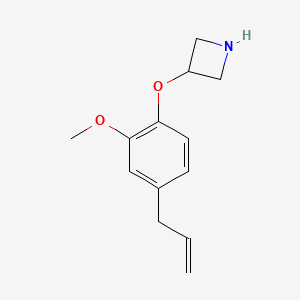![molecular formula C8H7BrN2O B1525326 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-63-1](/img/structure/B1525326.png)
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1190321-63-1 . It has a molecular weight of 227.06 . The IUPAC name for this compound is 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The InChI code for 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is 1S/C8H7BrN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Cancer Research: FGFR Inhibitors
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: has been utilized in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors . These inhibitors are significant in cancer research as they target key molecules involved in cell growth and proliferation. FGFRs are implicated in various types of cancers, and inhibitors can help in controlling the growth of cancer cells.
Medicinal Chemistry: Kinase Inhibition
This compound serves as a scaffold for creating protein kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and are targets for therapeutic intervention in diseases such as cancer, making this application vital in the development of new medications.
Material Science: Synthesis of Azaindoles
In material science, 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is used as an intermediate in the synthesis of azaindole-based compounds . Azaindoles are important in the creation of materials with specific properties, including those with potential electronic applications.
Biochemistry: Antiproliferative Activity
The compound has shown promise in biochemistry for its antiproliferative activity against certain cell lines . This activity is crucial for the development of treatments that can inhibit the growth of cells, particularly in the context of diseases like cancer.
Pharmacology: Molecularly Targeted Drugs
In pharmacology, it’s used in the synthesis of molecularly targeted drugs . These drugs have precise targets, acting on molecules that differ between normal and tumor cells, which allows for selective inhibition of tumor growth while minimizing effects on normal cells.
Organic Synthesis: Substitution Reactions
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: is employed in organic synthesis, particularly in substitution reactions to create various derivatives . These reactions are fundamental in organic chemistry, allowing for the modification of molecules to achieve desired properties or activities.
Antiviral and Antibacterial Applications
Derivatives of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine have been explored for their antiviral and antibacterial activities . This exploration is part of ongoing research to find new treatments for infectious diseases.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBQDBZOMDGVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696638 | |
| Record name | 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190321-63-1 | |
| Record name | 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)
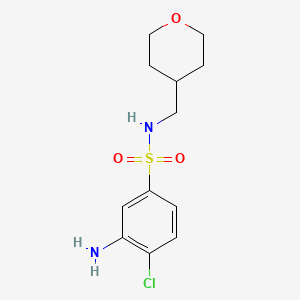
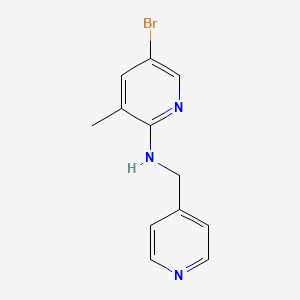

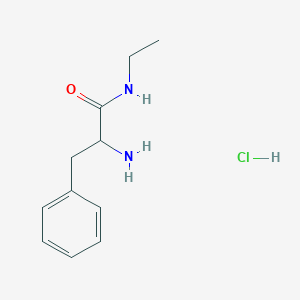
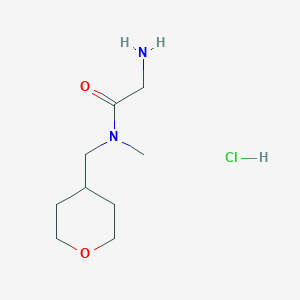
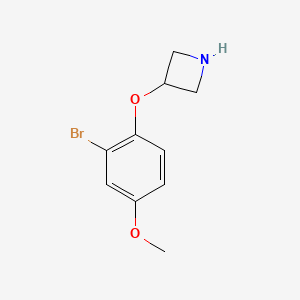
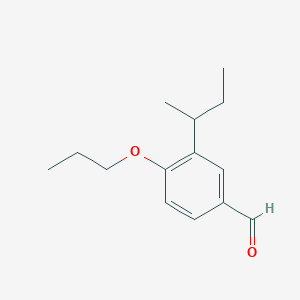
![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)
